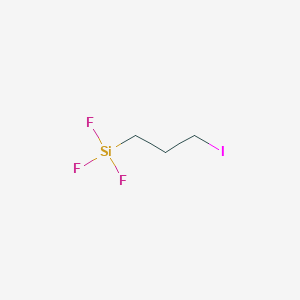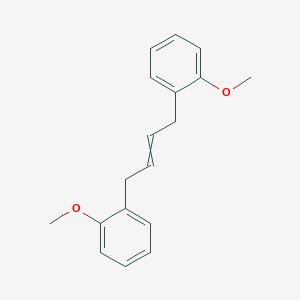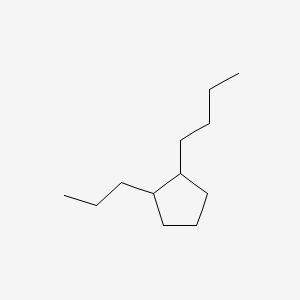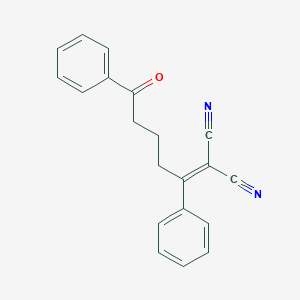![molecular formula C12H9BrO B14536009 2'-Bromo-[1,1'-biphenyl]-2-ol CAS No. 62388-10-7](/img/structure/B14536009.png)
2'-Bromo-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 2’ position and a hydroxyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the bromination of biphenyl followed by hydroxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2’-Bromo-[1,1’-biphenyl]-2-ol may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution: Products include various biphenyl derivatives with different functional groups.
Oxidation: Products include biphenyl ketones and aldehydes.
Reduction: Products include de-brominated biphenyl and biphenyl alcohols.
Scientific Research Applications
2’-Bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors .
Mechanism of Action
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromoanisole: Contains a methoxy group instead of a hydroxyl group, leading to different reactivity and applications.
2-Bromo-2’-hydroxybiphenyl: Similar structure but with different substitution patterns, affecting its chemical properties .
Uniqueness
2’-Bromo-[1,1’-biphenyl]-2-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry .
Properties
CAS No. |
62388-10-7 |
|---|---|
Molecular Formula |
C12H9BrO |
Molecular Weight |
249.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)phenol |
InChI |
InChI=1S/C12H9BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H |
InChI Key |
ZWCROSISIKUVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14535930.png)







![2,2,2-Trichloro-1-[(5,5,5-trichloropentyl)sulfanyl]ethan-1-ol](/img/structure/B14535976.png)
![Benzene, [2-[(1,1-dimethylethyl)thio]ethyl]-](/img/structure/B14535978.png)




